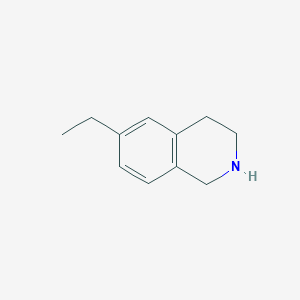

6-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRQYEUTUFPNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CNCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284516 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404576-43-8 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404576-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 1,2,3,4 Tetrahydroisoquinoline Core and Its 6 Ethyl Analog

Classical and Contemporary Approaches to Tetrahydroisoquinoline Synthesis

The construction of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system can be achieved through several well-established synthetic transformations. These methods, while general for the broader class of THIQs, can be adapted for the specific synthesis of the 6-ethyl analog. The key challenge in synthesizing this particular compound lies in the strategic introduction of the ethyl group at the 6-position of the isoquinoline (B145761) core, which typically requires a starting material already bearing this substituent.

Pictet-Spengler Cyclization and its Variants for Tetrahydroisoquinoline Formation

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. name-reaction.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. name-reaction.comwikipedia.org For the synthesis of 6-Ethyl-1,2,3,4-tetrahydroisoquinoline, the logical starting material would be 4-ethyl-β-phenylethylamine.

The reaction proceeds through the formation of an iminium ion intermediate, which then attacks the electron-rich aromatic ring to form the six-membered heterocyclic ring. wikipedia.org The presence of the ethyl group at the para-position of the phenylethylamine starting material directs the cyclization to form the desired 6-ethyl substituted product.

Reaction Variants and Conditions:

While the classical Pictet-Spengler reaction often requires strong acids and harsh conditions, several milder variants have been developed. These include the use of Lewis acids, enzymatic catalysis, and solid-phase synthesis approaches. nih.gov Microwave-assisted Pictet-Spengler reactions have also been shown to significantly reduce reaction times and improve yields for the synthesis of substituted tetrahydroisoquinolines. nih.gov

| Starting Material | Reagent | Conditions | Product | Key Feature |

| 4-Ethyl-β-phenylethylamine | Formaldehyde | Protic or Lewis Acid | This compound | Direct formation of the target compound. |

| 4-Ethyl-β-phenylethylamine | Glyoxylic acid | Acid catalysis | This compound-1-carboxylic acid | Introduction of a handle for further functionalization. |

Bischler-Napieralski Reaction and Subsequent Reduction Strategies

The Bischler-Napieralski reaction provides a two-step route to tetrahydroisoquinolines. organic-chemistry.orgwikipedia.org It begins with the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate. organic-chemistry.orgwikipedia.orgorganicreactions.org This intermediate is then reduced to the corresponding tetrahydroisoquinoline. rsc.org

For the synthesis of this compound, the starting material would be N-acyl-4-ethyl-β-phenylethylamine. The electron-donating nature of the ethyl group at the para-position facilitates the intramolecular electrophilic aromatic substitution step.

Reduction of the Dihydroisoquinoline Intermediate:

The reduction of the 3,4-dihydroisoquinoline intermediate can be achieved using various reducing agents. Common methods include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent.

Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Transfer hydrogenation: Employing a hydrogen donor like formic acid or isopropanol in the presence of a suitable catalyst. rsc.org

| Starting Material | Cyclization Reagent | Intermediate | Reduction Method | Final Product |

| N-Formyl-4-ethyl-β-phenylethylamine | POCl₃ | 6-Ethyl-3,4-dihydroisoquinoline | NaBH₄ | This compound |

| N-Acetyl-4-ethyl-β-phenylethylamine | P₂O₅ | 1-Methyl-6-ethyl-3,4-dihydroisoquinoline | Catalytic Hydrogenation (H₂/Pd-C) | 1-Methyl-6-ethyl-1,2,3,4-tetrahydroisoquinoline |

Friedel-Crafts Type Acylation in Isoquinoline Ring Construction

Intramolecular Friedel-Crafts reactions offer another powerful tool for the construction of the isoquinoline core. organic-chemistry.org This approach can be envisioned in two main ways for the synthesis of a 6-ethyl substituted tetrahydroisoquinoline.

One strategy involves an intramolecular Friedel-Crafts acylation of a suitably substituted N-benzylglycine derivative or a related compound. The pre-installed ethyl group on the aromatic ring would direct the cyclization to the desired position. A subsequent reduction of the resulting ketone and amide functionalities would yield the target tetrahydroisoquinoline.

Alternatively, an intramolecular Friedel-Crafts alkylation can be employed, although this method is sometimes prone to rearrangements.

| Reaction Type | General Substrate | Catalyst | Key Transformation |

| Intramolecular Acylation | N-(4-Ethylbenzyl)glycine derivative | Polyphosphoric acid (PPA), Eaton's reagent | Formation of a cyclic ketone intermediate. researchgate.net |

| Intramolecular Alkylation | Substituted 2-(4-ethylphenyl)ethyl derivative with a leaving group | Lewis Acid (e.g., AlCl₃) | Direct formation of the carbocyclic ring. |

Reductive Cyclization and Amidation-Based Routes

Reductive amination strategies provide a convergent approach to N-substituted tetrahydroisoquinolines. thieme-connect.de For the synthesis of the core this compound, an intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor would be required. This precursor would already contain the 4-ethylphenyl moiety.

Domino reactions involving a reduction followed by a reductive amination sequence have been effectively used for the synthesis of tetrahydroquinolines and can be conceptually applied to tetrahydroisoquinolines. nih.gov

Stereoselective Synthesis of 1,2,3,4-Tetrahydroisoquinoline Scaffolds

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporary stereogenic groups that can be attached to a substrate to control the stereochemical outcome of a reaction. researchgate.netnih.gov In the context of tetrahydroisoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of the starting β-phenylethylamine.

For instance, in a Bischler-Napieralski approach, a chiral acyl group can be used. The subsequent cyclization and reduction would proceed diastereoselectively, controlled by the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched 6-ethyl-tetrahydroisoquinoline.

Another strategy involves the use of a chiral sulfinamide auxiliary, such as Ellman's auxiliary, attached to the nitrogen. researchgate.net This has been successfully employed in the asymmetric synthesis of other 1-substituted tetrahydroisoquinoline alkaloids. researchgate.net The addition of a Grignard reagent to a chiral N-sulfinylimine derived from 4-ethyl-β-phenylethylamine would be a key step in such a synthesis.

| Chiral Auxiliary Type | Point of Attachment | Key Reaction | Stereochemical Control |

| Chiral Acyl Group | Nitrogen of β-phenylethylamide | Bischler-Napieralski Cyclization | Diastereoselective cyclization. |

| Evans Oxazolidinone | Nitrogen of β-phenylethylamine | Asymmetric Alkylation | Control of α-substitution. |

| Ellman's Sulfinamide | Nitrogen of β-phenylethylamine | Addition to N-sulfinylimine | Diastereoselective addition of a nucleophile to the C=N bond. |

Asymmetric Catalysis in Tetrahydroisoquinoline Formation

The enantioselective synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a critical objective in organic chemistry, given the prevalence of this chiral scaffold in numerous natural products and pharmaceuticals. mdpi.com Asymmetric catalysis provides the most direct and atom-economical routes to these optically active compounds, primarily through the enantioselective reduction of prochiral precursors like 3,4-dihydroisoquinolines (DHIQs). mdpi.com Key strategies include transition-metal-catalyzed hydrogenation and organocatalysis.

Transition-Metal-Catalyzed Hydrogenation: Iridium- and rhodium-based catalysts are particularly effective for the asymmetric hydrogenation and transfer hydrogenation of the C=N bond in DHIQs and related cyclic imines. mdpi.com

Iridium-Catalyzed Hydrogenation: Iridium complexes featuring chiral diphosphine ligands, such as tBu-ax-Josiphos, have demonstrated high efficiency in the enantioselective hydrogenation of sterically hindered cyclic imines. acs.orgnih.gov These reactions often require activation by a Brønsted acid or an iodine additive and can produce chiral THIQs with excellent yields (85–96%) and enantioselectivities (up to 99% ee). mdpi.comacs.org The choice of ligand and additives is crucial for overcoming the steric hindrance of substituents at the C1 position of the DHIQ precursor. acs.org A one-pot sequence involving N-Boc deprotection, cyclization, and subsequent asymmetric hydrogenation catalyzed by an iridium complex offers a practical route to these chiral heterocycles. rsc.org

Rhodium-Catalyzed Transfer Hydrogenation: Rhodium complexes, often paired with chiral diamine ligands, are also utilized, particularly in asymmetric transfer hydrogenation (ATH) reactions. nih.gov These systems typically use formic acid/triethylamine mixtures as the hydrogen source. organic-chemistry.org While effective, rhodium catalysts have been explored less extensively for direct hydrogenation of imines compared to their use in ATH. mdpi.com

Organocatalysis: Metal-free approaches using small organic molecules as catalysts have gained prominence. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze the Pictet-Spengler reaction or related cyclizations to yield axially chiral THIQs with high enantioselectivity. acs.org Another notable organocatalytic method involves the use of (L)-Proline, which catalyzes cascade reactions between dihydroisoquinolines and α,β-unsaturated enones to form complex benzoquinolizidine structures containing the THIQ motif with good yields and enantioselectivities. armchemfront.com

| Catalytic Method | Catalyst System (Example) | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / tBu-ax-Josiphos + HBr | Cyclic Imines (DHIQs) | 74-99% | acs.orgnih.gov |

| Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Cp*Rh complexes / Chiral Diamine Ligands | 1-Aryl DHIQs | Up to 69% (can be higher with other ligands) | nih.gov |

| Organocatalysis (Pictet-Spengler) | Chiral Phosphoric Acids (e.g., (R)-TRIP) | β-Arylethylamines and Aldehydes | Up to 99% | acs.orgrsc.org |

| Organocatalysis (Cascade Reaction) | (L)-Proline | Dihydroisoquinolines and α,β-unsaturated enones | Good to Excellent | armchemfront.com |

Strategies for Introducing Ethyl Substituents onto the Tetrahydroisoquinoline Nucleus, with Relevance to the 6-Position

Following the construction of the core THIQ scaffold, the introduction of an ethyl group at the C-6 position of the aromatic ring is required to form the target compound, this compound. This transformation necessitates the functionalization of a C(sp²)–H bond on the electron-rich benzene ring. The primary methods for achieving this are electrophilic aromatic substitution reactions and modern directed C–H functionalization strategies.

Alkylation and arylation reactions are fundamental for creating carbon-carbon bonds on aromatic systems. The classic method for this purpose is the Friedel-Crafts reaction.

Friedel-Crafts Alkylation: This reaction involves the treatment of an aromatic ring with an alkyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orglibretexts.org The Lewis acid polarizes the alkyl halide, generating a carbocation or a carbocation-like species that acts as the electrophile. libretexts.orgbyjus.com The aromatic ring of the THIQ nucleus is activated towards electrophilic substitution; however, this presents a challenge in regioselectivity. The nitrogen atom's influence directs substitution primarily to the positions ortho and para to the point of fusion (C-6 and C-8). Therefore, a Friedel-Crafts alkylation on an unsubstituted THIQ would likely yield a mixture of 6-ethyl and 8-ethyl isomers, requiring subsequent separation. Furthermore, the alkyl group itself is activating, which can lead to undesirable polyalkylation products. organic-chemistry.org A more controlled approach often involves Friedel-Crafts acylation followed by reduction, which circumvents issues of carbocation rearrangement and polyalkylation. byjus.com

While many modern C-H functionalization methods for THIQs focus on the more reactive C-1 position, the foundational principles of electrophilic aromatic substitution remain a viable, albeit potentially unselective, pathway for modifying the aromatic ring. semanticscholar.org

To overcome the regioselectivity challenges inherent in classical electrophilic substitutions, directed C–H functionalization methods have been developed. These strategies utilize a directing group (DG) to temporarily coordinate to a metal catalyst, positioning it in close proximity to a specific C–H bond and enabling its selective activation. baranlab.org

Directed ortho-Metalation (DoM): This is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org In the context of the THIQ scaffold, a directing group is typically installed on the nitrogen atom. Common directing groups include amides, carbamates (e.g., -Boc), or oxazolines. uwindsor.ca The DG, containing a Lewis basic heteroatom, chelates to a strong organometallic base, most commonly an alkyllithium reagent like n-BuLi or sec-BuLi. baranlab.orguwindsor.ca This chelation positions the base to deprotonate the sterically accessible C–H bond at the ortho position, which in the THIQ system is C-8. baranlab.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile, such as an ethylating agent (e.g., iodoethane), to install the substituent with high regioselectivity.

While DoM is highly effective for C-8 functionalization, achieving functionalization at the C-6 position is more complex as it is meta to the directing group on the nitrogen. Achieving C-6 selectivity would require alternative strategies, such as:

Starting with a pre-functionalized aromatic precursor, for example, 3-bromo- or 3-iodophenethylamine, which can be used to construct the THIQ ring. The halogen at the position corresponding to C-6 can then be subjected to cross-coupling reactions to introduce the ethyl group. A patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile, illustrating the feasibility of this precursor-based approach. google.com

Employing advanced transition-metal-catalyzed C–H activation protocols where the inherent electronic or steric properties of the substrate, or a different class of directing group, can override the typical ortho-directing influence and favor C-6 functionalization. rsc.orgmdpi.com

| Method | Reagents | Target Position | Key Features & Challenges | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Ethyl Halide + Lewis Acid (e.g., AlCl₃) | C-6 and C-8 | Classic method; suffers from poor regioselectivity and risk of polyalkylation. | wikipedia.orglibretexts.org |

| Directed ortho-Metalation (DoM) | N-Directing Group (e.g., Boc) + Organolithium Base + Ethyl Iodide | C-8 | High regioselectivity for the ortho position; not suitable for direct C-6 functionalization. | baranlab.orguwindsor.ca |

| Precursor-Based Synthesis | Start with 3-halophenethylamine; build THIQ core; cross-coupling | C-6 | Provides unambiguous regiocontrol; requires a multi-step synthesis. | google.com |

Preclinical Pharmacological and Biological Activity Profiling of 1,2,3,4 Tetrahydroisoquinoline Derivatives

Neuropharmacological Investigations of Tetrahydroisoquinolines

Derivatives of THIQ have shown diverse activities within the central nervous system, interacting with multiple targets involved in neurodegenerative diseases and psychiatric disorders. researchgate.net They have been investigated for their potential as neuroprotective agents and modulators of key neurotransmitter systems. researchgate.net

Dopamine (B1211576) Receptor Modulation (D2, D3) and Ligand Binding Studies

The THIQ framework is a recognized scaffold for developing ligands that target dopamine receptors, which are crucial in processes like motor function and cognition. mdpi.com Dysfunction in the dopaminergic system is linked to Parkinson's disease and schizophrenia. nih.govmdpi.com

Research has focused on synthesizing THIQ derivatives with high affinity and selectivity for dopamine receptor subtypes, particularly D2 and D3. mdpi.com A series of N-alkylated 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were developed as selective dopamine D3 receptor antagonists. nih.gov Modifications to the arylamide and THIQ portions of the molecules led to compounds with affinities in the low nanomolar range. nih.gov For instance, compound 51 ((E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide) demonstrated a high affinity for the human D3 receptor with a Ki value of 12 nM and a 123-fold selectivity over the D2 receptor subtype. nih.gov

| Compound | Chemical Name | Ki (hD3) (nM) | D3 vs D2 Selectivity |

|---|---|---|---|

| 51 | (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide | 12 | 123-fold |

Neuroprotective Mechanisms and Oxidative Stress Mitigation

Certain THIQ derivatives have demonstrated significant neuroprotective properties. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound, has been shown to protect against neurotoxicity. nih.gov Studies comparing 1MeTIQ with its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), found that while both can reduce free radicals, only 1MeTIQ offered clear neuroprotection against glutamate-induced cell death and Ca2+ influx in rat granular cell cultures. nih.gov This suggests a specific action on NMDA receptors. nih.gov

Further research indicated that 1MeTIQ can protect against dopaminergic neurodegeneration caused by toxins like rotenone. researchgate.net Pretreatment with 1MeTIQ also significantly suppressed the increase in thiobarbituric acid-reactive substances (TBARS), an indicator of oxidative stress, induced by the neurotoxin MPTP. nih.gov This suggests that the neuroprotective effect of 1MeTIQ may be partly due to its ability to decrease free radicals and prevent cell membrane degeneration. nih.gov Hydroxylated derivatives of 1MeTIQ have also shown potential for treating Parkinson's disease due to their neuroprotective activities. nih.gov

Modulation of Neurotransmitter Systems and Reuptake Inhibition (SERT, NET, DAT)

Reuptake inhibitors work by blocking transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT), which increases the concentration of these neurotransmitters in the synapse. wikipedia.orgwikipedia.org THIQ and its derivatives have been investigated for this activity, which is relevant to treating depression. nih.gov

Studies have shown that TIQ and 1MeTIQ produce antidepressant-like effects in animal models. nih.govnih.gov Biochemical analyses revealed that these compounds activate noradrenergic and serotonergic systems. nih.gov Specifically, TIQ has been identified as a reversible monoamine oxidase (MAO) inhibitor and a free radical scavenger. nih.gov Other research based on the structure of nomifensine, a known reuptake inhibitor, led to the development of THIQ analogs as dual NET and DAT reuptake inhibitors. rsc.org Optimization around the THIQ core resulted in compounds with potent activity against both transporters. rsc.org

Interaction with Specific Enzymes in Neurological Pathways (e.g., Phenylethanolamine N-methyltransferase, Acetylcholinesterase)

THIQ derivatives have been evaluated for their ability to inhibit enzymes involved in neurological processes. One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Some N-substituted THIQ analogs have been found to exhibit a mixed-mode of inhibition against both AChE and butyrylcholinesterase. researchgate.net

Additionally, as mentioned previously, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov This inhibitory action contributes to its antidepressant-like effects by increasing the levels of these neurotransmitters in the brain. nih.gov

Sigma Receptor (e.g., Sigma-2) Ligand Discovery

The sigma-2 receptor, now identified as TMEM97, is overexpressed in proliferating cancer cells and is also associated with various neurobiological functions. nih.govupenn.edubiorxiv.org This makes it a target for both cancer imaging and therapeutics, as well as for treating CNS disorders. upenn.eduresearchgate.net

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have emerged as a significant class of selective sigma-2 receptor ligands. nih.gov A screening of 46 compounds from different structural scaffolds found that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives showed the highest inhibition of sigma-2 receptor binding. upenn.edu Specifically, (±)-7 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline) displayed excellent binding affinity (Ki = 0.59 nM) and high selectivity for the sigma-2 receptor over the sigma-1 receptor. upenn.edunih.gov Several other analogs in this series also demonstrated Ki values in the low nanomolar range (5-6 nM) for the sigma-2 receptor. nih.gov

| Compound | Chemical Name | Ki (σ2) (nM) | Ki (σ1) (nM) |

|---|---|---|---|

| (±)-7 | 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 0.59 ± 0.02 | 48.4 ± 7.7 |

| (±)-8 | Desmethyl analogue of (±)-7 | 4.92 ± 0.59 | 108 ± 35 |

| 3b | N/A | 5-6 | Low Affinity |

| 3e | N/A | 5-6 | Low Affinity |

| 4b | N/A | 5-6 | Low Affinity |

| 4e | N/A | 5-6 | Low Affinity |

Anticancer Potential of Tetrahydroisoquinoline Derivatives

The THIQ scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological properties, including significant anticancer activity. tandfonline.comresearchgate.net THIQ-based natural products have been explored for their antitumor effects, making the core structure a valuable starting point for anticancer drug design. researchgate.net

THIQ derivatives have been shown to exert anticancer effects through various mechanisms, such as inhibiting epigenetic enzymes, transporters, and crucial signaling pathways. tandfonline.comresearchgate.net One study reported a series of THIQ derivatives designed to target the nuclear factor-κB (NF-κB) signaling pathway, which is often over-activated in cancer cells, leading to proliferation and suppression of apoptosis. nih.gov Compound 5d from this series, which has a methoxy (B1213986) group at the R3 position, showed potent anti-proliferative activity against various human cancer cell lines, with GI50 values ranging from 1.591 to 2.281 μM. nih.gov This compound was found to block the nuclear translocation of NF-κB. nih.gov

Another study synthesized THIQ derivatives and tested their activity against several colon cancer cell lines. nih.gov The results indicated that these compounds were effective KRas inhibitors. nih.gov In particular, a derivative with a chloro group on the phenyl ring (GM-3-18 ) showed significant KRas inhibition with IC50 values between 0.9 μM and 10.7 μM across all tested colon cancer cell lines. nih.gov Additionally, some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives developed as sigma-2 receptor ligands also demonstrated moderate anticancer activity against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. nih.gov

| Compound | Target/Mechanism | Activity | Cancer Cell Lines |

|---|---|---|---|

| 5d | NF-κB Inhibition | GI50: 1.591 - 2.281 μM | Various human cancer cell lines |

| GM-3-18 | KRas Inhibition | IC50: 0.9 - 10.7 μM | Colo320, DLD-1, HCT116, SNU-C1, SW480 |

| Sigma-2 Ligands (general) | Cytotoxicity | Moderate Activity | Huh-7 (Liver), KYSE-140 (Esophagus) |

Antimicrobial and Antiviral Properties

The versatile 1,2,3,4-tetrahydroisoquinoline scaffold is not only significant in anticancer research but also shows considerable promise as a source of antimicrobial and antiviral agents. nih.govnih.gov

THIQ derivatives have demonstrated a wide range of antibacterial and antifungal activities. nih.gov A novel synthetic THIQ analog, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, was effective against several pathogenic bacterial strains, with Staphylococcus epidermidis and Klebsiella pneumoniae being the most susceptible at a concentration of 25 μg/ml. nih.gov

Another study evaluated 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline against Pseudomonas aeruginosa, finding a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 μg/ml. internationalscholarsjournals.com This compound was found to down-regulate the expression of important virulence factors in the bacteria. internationalscholarsjournals.com Furthermore, THIQ analogs with lipid-like choline (B1196258) moieties have shown good antibacterial activity, with compound 138 being more active against Gram-positive bacteria and compound 139 being superior against Gram-negative species. nih.gov

In the realm of antifungal research, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have been synthesized and tested. researchgate.net Two specific derivatives exhibited significant antifungal properties against various species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net

| Compound/Derivative Class | Target Organism(s) | Activity/MIC | Source |

| (E)-2-benzyl-3-(furan-3-yl)... | S. epidermidis, K. pneumoniae | Susceptible at 25 µg/ml | nih.gov |

| 1-(4-chloro-phenyl)-6,7-dimethoxy... | P. aeruginosa | MIC₉₀: 6.0-24.0 µg/ml | internationalscholarsjournals.com |

| Compound 138 (THIQ-choline hybrid) | Gram-positive bacteria | Good activity | nih.gov |

| Compound 139 (THIQ-choline hybrid) | Gram-negative bacteria | Good activity | nih.gov |

| N-sulfonyl-THIQ derivatives | Aspergillus spp, Penicillium spp | Significant antifungal properties | researchgate.net |

The isoquinoline (B145761) alkaloid family, including THIQs, has been explored for its antiviral potential against a range of viruses. nih.gov Synthetic tetrahydroisoquinoline alkaloids have been developed and evaluated for their antiviral activity, with some showing potent inhibitory action against HIV. nih.gov For instance, a non-halogenated isoquinoline compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate (6d), demonstrated potent inhibitory activity against HIV in vitro. nih.gov

Research has also focused on designing THIQ derivatives as specific inhibitors of viral enzymes. A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed, synthesized, and evaluated as inhibitors of HIV-1 reverse transcriptase. nuph.edu.ua Additionally, novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been shown to effectively suppress SARS-CoV-2 replication in vitro. nih.gov One such compound, trans-1, exhibited an EC50 of 3.15 μM and was found to inhibit the post-entry viral replication stage. nih.gov

THIQ derivatives have shown promise in combating neglected tropical diseases and tuberculosis. nuph.edu.uanih.govdntb.gov.ua A series of 5,8-disubstituted THIQ analogs were synthesized and evaluated for their anti-mycobacterial properties. nih.gov Compounds 142 and 143 were identified as potent analogs against Mycobacterium tuberculosis, with compound 143 also showing potent inhibitory activity against the mycobacterial ATP synthetase enzyme (IC50 of 1.8 μg/ml). nih.gov Other research has found that synthesized tetrahydroisoquinolines can inhibit the growth of M. tuberculosis H37Rv by targeting the ATP-dependent MurE ligase, an essential enzyme in cell wall biosynthesis. nih.gov

In the area of antitrypanosomal research, which targets the parasites causing sleeping sickness, THIQ derivatives have also been investigated. nuph.edu.uadntb.gov.ua While specific studies focusing solely on 6-Ethyl-1,2,3,4-tetrahydroisoquinoline are limited in this area, the broader class of 1-substituted THIQs has been the subject of research aiming to develop new treatments. nih.govresearchgate.net

Anti-Inflammatory Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a key component in the design of new anti-inflammatory agents. nih.gov Scientists have synthesized and evaluated various derivatives, demonstrating the scaffold's potential in modulating inflammatory pathways.

In one study, a new series of 1,2,4-triazole-tetrahydroisoquinoline hybrids were synthesized and assessed for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. The goal was to develop moderately selective COX-2 inhibitors to avoid the side effects associated with both highly selective and non-selective agents. nih.gov Several compounds emerged as potent inhibitors, with compounds 9e , 9g , and 11f showing significant COX-2 inhibition, comparable or superior to the standard drug celecoxib. nih.gov These compounds also demonstrated strong anti-inflammatory effects in vivo and were found to decrease the levels of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). nih.gov

Another approach involved creating hybrid molecules of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) with a 1,2,3,4-tetrahydroisoquinoline moiety. mdpi.com The resulting hybrid was evaluated for its anti-inflammatory activity using an in vitro assay for the inhibition of albumin denaturation (IAD), a common method to screen for anti-inflammatory properties. mdpi.commdpi.com

Furthermore, research on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed pronounced anti-inflammatory and analgesic effects. researchgate.netbiomedpharmajournal.org In a model of formalin-induced arthritis in rats, this compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect 3.3 times greater than that of the reference drug, diclofenac (B195802) sodium. biomedpharmajournal.org

Table 1: In Vitro COX Inhibition by Tetrahydroisoquinoline Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 9e | >100 | 0.87 | >114.94 |

| 9g | >100 | 1.27 | >78.74 |

| 11f | 13.56 | 0.58 | 23.38 |

| Celecoxib | 11.32 | 0.82 | 13.80 |

Data sourced from a study on 1,2,4-triazole (B32235) tetrahydroisoquinoline hybrids. nih.gov

Acaricidal Activity Studies

The development of new acaricides is crucial to combat parasitic mites like Psoroptes cuniculi, which cause significant economic losses in the animal industry and face growing resistance to existing drugs like ivermectin. mdpi.com Research has identified 1,2,3,4-tetrahydroisoquinoline derivatives as a promising class of compounds with potent acaricidal properties.

A significant study focused on a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs). mdpi.comnih.govnih.gov These compounds were tested in vitro against the mange mite Psoroptes cuniculi. All tested compounds displayed varying levels of acaricidal activity at a concentration of 0.4 mg/mL. mdpi.comnih.gov

Among the synthesized derivatives, compound 1 (with a 2'-F substituent on the N-phenyl ring) demonstrated the highest activity, with a 50% lethal concentration (LC₅₀) of 0.2421 µg/mL and a 50% lethal time (LT₅₀) of 7.79 hours. This performance was comparable and, in terms of lethal time, superior to the widely used acaricide ivermectin (LC₅₀ = 0.2474 µg/mL; LT₅₀ = 20.9 h). nih.gov

Structure-activity relationship (SAR) analysis revealed that substituents on the N-aromatic ring significantly influenced the acaricidal efficacy. mdpi.comnih.gov Electron-withdrawing groups such as 2'-F, 3'-F, 2'-Cl, 2'-Br, and 2'-CF₃ markedly enhanced the activity. The position of the substituent was also critical, with the general order of activity being ortho > meta > para for most isomers. mdpi.comnih.gov This suggests that the 2'-position on the N-phenyl ring is an optimal site for modification to improve acaricidal potency. mdpi.com

**Table 2: Acaricidal Activity of Selected 1-Cyano-2-aryl-1,2,3,4-tetrahydroisoquinoline Derivatives against *P. cuniculi***

| Compound | N-Aryl Substituent | Average Mortality Rate (%) at 0.4 mg/mL |

|---|---|---|

| 1 | 2'-F | 66.7 |

| 2 | 3'-F | 44.3 |

| 3 | 4'-F | 30.0 |

| 4 | 2'-Cl | 45.0 |

| 7 | 2'-Br | 36.7 |

| 13 | 2'-CH₃ | 43.3 |

| Ivermectin | (Positive Control) | 63.3 |

Data sourced from in vitro studies. mdpi.com

Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key nuclear receptor involved in regulating lipid and glucose metabolism, making it a major target for anti-diabetic drugs. nih.govmdpi.com Full agonists of PPARγ, like thiazolidinediones, are effective but can have side effects. This has driven the search for selective PPARγ partial agonists, which may offer a better safety profile. The 1,2,3,4-tetrahydroisoquinoline scaffold has emerged as a promising framework for developing such modulators, particularly with substitutions at the 6-position. nih.govnih.govresearchgate.net

One line of research focused on synthesizing 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives. nih.govresearchgate.net A key finding was that introducing an acidic group at the 6-position of the THIQ ring created a novel scaffold for selective PPARγ partial agonists. nih.gov Among the synthesized compounds, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g) showed potent partial agonist activity with an EC₅₀ of 13 nM and a maximal response of 30%. nih.gov This compound was shown to reduce plasma glucose levels in diabetic mice, demonstrating its potential as an anti-diabetic agent. nih.gov

Further studies explored 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov Compound 26v from this series displayed even stronger PPARγ partial agonist activity (EC₅₀ = 6 nM) and antagonist activity (IC₅₀ = 101 nM) compared to a previously reported lead compound. nih.gov In animal models, compound 26v effectively reduced plasma triglyceride and glucose levels, suggesting it may attenuate insulin (B600854) resistance with a reduced risk of adverse effects. nih.gov Other research has also confirmed that the tetrahydroisoquinoline scaffold can be used to develop potent PPARα/γ dual agonists. researchgate.net

Table 3: PPARγ Activity of 6-Substituted Tetrahydroisoquinoline Derivatives

| Compound | Description | PPARγ EC₅₀ (nM) | Maximal Response (%) |

|---|---|---|---|

| 20g | 6-(1H-tetrazol-5-yl)-THIQ derivative | 13 | 30 |

| 26v | 6-tetrazolyl-THIQ derivative | 6 | N/A |

| KY-021 | THIQ-3-carboxylic acid derivative | 11.8 | N/A |

Data sourced from studies on PPARγ partial agonists. nih.govnih.govnih.gov

Kappa Opioid Receptor Antagonism

The kappa opioid receptor (KOR) is a G protein-coupled receptor implicated in mood, motivation, and addiction. nih.govnih.gov Antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. nih.govnih.gov The tetrahydroisoquinoline scaffold has been instrumental in developing potent and highly selective KOR antagonists. nih.govdocumentsdelivered.comresearchgate.net

Research efforts to simplify the structure of complex KOR antagonists like JDTic led to the discovery of simpler, yet highly potent, THIQ-based molecules. nih.gov In one study, two compounds, (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidine-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (1) and (3R)-N-[(1R)-1-(cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (2) , were synthesized and evaluated. nih.gov

Compound 1 proved to be a pure opioid antagonist with a high affinity for the KOR (Kₑ = 6.80 nM) and was 21-fold and >441-fold selective for the KOR over the mu (μ) and delta (δ) opioid receptors, respectively. nih.gov More strikingly, compound 2 , which lacks the piperidine (B6355638) nitrogen present in compound 1 , exhibited even greater potency and selectivity, with a Kₑ of 0.14 nM at the KOR and selectivity ratios of 1730- and 4570-fold over μ and δ receptors, respectively. nih.gov Further structure-activity relationship studies led to the discovery of 4-Me-PDTic (12) , which had a Kₑ of 0.37 nM and was 645- and >8100-fold selective for the KOR. documentsdelivered.com These findings underscore that even structurally simplified THIQ derivatives can act as highly potent and selective KOR antagonists, making them promising candidates for CNS drug development. nih.govrti.org

Table 4: In Vitro Opioid Receptor Antagonist Activity of Tetrahydroisoquinoline Derivatives

| Compound | KOR Kₑ (nM) | μOR Kₑ (nM) | δOR Kₑ (nM) | KOR Selectivity (μ/κ) | KOR Selectivity (δ/κ) |

|---|---|---|---|---|---|

| 1 | 6.80 | 143 | >3000 | 21 | >441 |

| 2 | 0.14 | 242 | 640 | 1730 | 4570 |

| JDTic | 0.02 | 19.3 | 118 | 965 | 5900 |

| 4-Me-PDTic (12) | 0.37 | 239 | >3000 | 645 | >8108 |

Kₑ is the equilibrium dissociation constant for the antagonist. Data sourced from [³⁵S]GTPγS binding assays. nih.govdocumentsdelivered.com

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory and immune cells. wikipedia.orgnih.gov Inhibiting PDE4 raises intracellular cAMP levels, leading to broad anti-inflammatory effects. Consequently, PDE4 inhibitors are pursued for treating conditions like psoriasis, asthma, and COPD. mdpi.comfrontiersin.org The tetrahydroisoquinoline scaffold has been identified as a viable starting point for designing novel PDE4 inhibitors. acs.orgresearchgate.net

In one study, derivatives of tetrahydroisoquinoline and tetrahydroquinoline containing a 2-phenyl-5-furan moiety were designed as potential PDE4 inhibitors. While the tetrahydroquinoline-based compounds generally showed higher bioactivity, the research confirmed the potential of the broader structural class. nih.gov

A more targeted effort started from the natural product berberine (B55584), which has a related structure and is known to interfere with PDE4 signaling. researchgate.net By simplifying the berberine structure, researchers identified a hit compound with a tetrahydroisoquinoline scaffold. acs.orgresearchgate.net Subsequent structure-aided optimization led to the discovery of a lead compound (16 ) with high potency and selectivity for PDE4. This compound demonstrated a well-characterized binding mechanism and showed impressive in vivo efficacy in an antipsoriasis model, particularly when applied topically. acs.org These studies validate the THIQ scaffold as a valuable template for discovering new and effective PDE4 inhibitors for inflammatory diseases. acs.orgresearchgate.net

Mechanistic Investigations of 1,2,3,4 Tetrahydroisoquinoline Bioactivity

Elucidation of Intracellular Signaling Pathways Modulated by Tetrahydroisoquinolines

There is no specific information available detailing the intracellular signaling pathways modulated by 6-Ethyl-1,2,3,4-tetrahydroisoquinoline. Research on other THIQ derivatives provides some insight into the potential pathways that could be affected by compounds with this core structure.

For example, derivatives targeting the orexin (B13118510) 1 receptor can influence signaling cascades related to reward processing. researchgate.net Those acting on PPARγ are involved in the regulation of gene expression related to glucose and lipid metabolism. researchgate.net A Chinese patent has implicated a related compound structure in the modulation of the cGAS/STING signaling pathway, which plays a crucial role in the innate immune response to viral and bacterial infections by triggering the production of type I interferons. google.com

Table 2: Intracellular Signaling Pathways Associated with THIQ Derivatives

| Signaling Pathway | Associated THIQ Derivative Class | Potential Biological Outcome |

|---|---|---|

| cGAS/STING Pathway | Dihydroisoquinoline derivatives | Modulation of interferon secretion google.com |

| Orexin Receptor Signaling | 7-substituted THIQ derivatives | Regulation of reward and addiction behaviors researchgate.net |

Note: The information in this table pertains to various derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. No specific data exists for this compound.

Biochemical Pathways and Enzymatic Modulation

Specific data on the modulation of biochemical pathways and enzymes by this compound is not available in the current scientific literature. The 1,2,3,4-tetrahydroisoquinoline scaffold is present in molecules that can inhibit various enzymes, with the specific activity being highly dependent on the substituents. nih.gov

For example, certain THIQ derivatives have been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine. The inhibitory potency is sensitive to the substitution pattern on the THIQ ring system.

Table 3: Enzymatic Modulation by THIQ Analogs

| Enzyme | Action by THIQ Analog | Example of THIQ Analog Class |

|---|

Note: This table provides a general example of enzymatic modulation by the broader class of THIQ compounds. There is no specific information available for this compound.

Receptor Agonism/Antagonism and Allosteric Modulation

There are no specific studies identifying this compound as a receptor agonist, antagonist, or allosteric modulator. However, the THIQ framework is a key component in many compounds designed to interact with various receptors.

For instance, extensive research has been conducted on substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor, which is implicated in reward processes. researchgate.net Structure-activity relationship (SAR) studies on these compounds have revealed that substitutions at various positions, including the 7-position, are critical for potency and selectivity. researchgate.net Additionally, (S)-1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position have been identified as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. researchgate.net

Table 4: Receptor Interactions of Various THIQ Derivatives

| Receptor | Type of Interaction | Class of THIQ Derivative |

|---|---|---|

| Orexin 1 Receptor | Antagonism | 7-substituted THIQs researchgate.net |

Note: This table illustrates the receptor interactions of different classes of THIQ derivatives. No such data is available for this compound.

Structure Activity Relationship Sar Studies in 1,2,3,4 Tetrahydroisoquinoline Analogues

Impact of Substituents at the 6-Position (e.g., Ethyl Group) on Biological Activity

The substitution pattern on the aromatic ring of the THIQ nucleus, particularly at the 6- and 7-positions, is crucial for biological activity and receptor selectivity. nuph.edu.uaresearchgate.net Research into selective antagonists for the orexin (B13118510) 1 receptor has underscored the importance of these positions. nuph.edu.ua For instance, in a series of compounds designed as Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonists, a tetrazole group at the 6-position was found to be essential for activity, forming a key salt bridge with an arginine residue (Arg288) in the receptor's binding site. jst.go.jp

The nature of the substituent at these positions can dramatically alter the compound's properties. In quercetin-tetrahydroisoquinoline hybrids, the absence of dimethoxy groups at the 6,7-positions resulted in significantly improved antioxidative activity. nih.gov While specific data on a 6-ethyl substitution is limited, related studies on 5-substituted THIQs for treating tuberculosis showed that larger substituents, such as ethyl and benzyl (B1604629) groups, were well-tolerated. nih.gov Specifically, a 5-ethyl-8-bromo-1,2,3,4-tetrahydroisoquinoline was synthesized as a key intermediate, indicating that such alkyl substitutions are synthetically feasible and can be incorporated into biologically active scaffolds. nih.gov Another study found that a compound featuring an ethyl group on a phenyl ring attached to the THIQ core exhibited high inhibitory activity against KRas in HCT116 cell lines, suggesting the ethyl group contributes positively to this specific anticancer activity. nih.gov

Table 1: Effect of Substituents at or near the 6-Position on Biological Activity

| Position | Substituent | Biological Target/Activity | Observed Effect | Source |

|---|---|---|---|---|

| 6 | Tetrazole | PPARγ | Essential for potent partial agonist activity; forms key interactions. | jst.go.jp |

| 6,7 | Dimethoxy | Antioxidant Activity | Absence of these groups enhanced antioxidative potential in quercetin-THIQ hybrids. | nih.gov |

| 5 (analogue to 6) | Ethyl (Et) | Anti-tuberculosis | Well-tolerated substitution in a series of active compounds. | nih.gov |

| Attached Phenyl Group | Ethyl (Et) | KRas Inhibition | Compound showed the highest KRas inhibition in the series. | nih.gov |

Influence of Substitution Patterns on Lipophilicity and Receptor Affinity

Substitution patterns significantly modulate the lipophilicity of THIQ analogues, which in turn affects their pharmacokinetic and pharmacodynamic properties, including receptor affinity. The introduction of lipophilic groups can enhance membrane permeability and, in some cases, improve potency. rsc.org

A study on quercetin-THIQ hybrids demonstrated that derivatization of the polar quercetin (B1663063) molecule with more lipophilic THIQ moieties resulted in new compounds with significantly increased lipophilicity. nih.gov Similarly, research on anti-tuberculosis THIQ derivatives noted a general trend of improved potency against M. tb with higher lipophilicity. nih.gov The cytotoxic and antimicrobial activity of 1-alkyl-THIQ derivatives was also shown to be dependent on the length of the alkyl chain, a key determinant of lipophilicity. journaljpri.com

Receptor affinity is a delicate balance of various interactions. For orexin 1 (OX₁) receptor antagonists, hydrophobic interactions were found to be preferred in certain regions of the binding pocket. nih.gov In contrast, for PPARγ agonists, specific hydrogen bonds and salt bridge interactions, rather than simple lipophilicity, were paramount for high-affinity binding. jst.go.jp The binding affinity of a THIQ derivative to D1 and D2 dopamine (B1211576) receptors has also been reported, indicating the scaffold's versatility in targeting different receptor types. nih.gov

Table 2: Influence of THIQ Substitution on Lipophilicity and Activity

| Compound Series | Substitution Strategy | Effect on Lipophilicity | Impact on Biological Activity | Source |

|---|---|---|---|---|

| Quercetin-THIQ Hybrids | Conjugation of quercetin with THIQ | Significantly increased | Altered antioxidant and enzyme inhibitory potential. | nih.gov |

| Anti-tuberculosis THIQs | Varying substituents at positions 5 and 8 | Increased lipophilicity trended with potency | Improved potency against M. tb in culture. | nih.gov |

| 1-Alkyl-THIQs | Increasing length of C1-alkyl chain | Systematically increased | Modulated cytotoxic and antimicrobial effects. | journaljpri.com |

| Orexin 1 Antagonists | Introduction of hydrophobic groups | Increased | Hydrophobic interactions were shown to be preferred for potency. | nih.gov |

Role of Stereochemistry in Pharmacological Efficacy and Selectivity

Stereochemistry is a fundamental aspect of drug action, and in THIQ analogues, it plays a decisive role in determining pharmacological efficacy and selectivity. nih.gov Many biologically active THIQs possess a chiral center at the C1 position, and the absolute configuration at this center is often critical for receptor binding and subsequent activity. nih.govnih.gov

This principle is clearly illustrated in studies of THIQ-based orexin receptor antagonists. For one series of compounds, the (S)-configuration at the 1-position of the THIQ core was found to be essential for activity. nih.gov When a pair of diastereomers was separated, one compound (50) showed good OX₁ potency, while its counterpart (49) was inactive at the same concentrations, highlighting the strict stereochemical requirements of the receptor. nih.gov The profound importance of stereochemistry has driven the development of numerous stereoselective and asymmetric synthesis methods to produce enantiomerically pure THIQ alkaloids and their analogues. nih.govua.esresearchgate.net These synthetic efforts aim to provide access to the specific stereoisomer responsible for the desired therapeutic effect, thereby improving efficacy and reducing potential off-target effects associated with other isomers. researchgate.net

Table 3: Effect of Stereochemistry on the Activity of THIQ Analogues

| Compound/Series | Chiral Center | Stereoisomers Compared | Finding | Source |

|---|---|---|---|---|

| Orexin 1 Antagonists | C1 | (S)- vs. (R)-configuration | The (S)-configuration was found to be required for biological activity. | nih.gov |

| Diastereomers 49 & 50 | C1 and side chain | Diastereomer 49 vs. 50 | Compound 50 showed good OX₁ potency, while compound 49 was inactive. | nih.gov |

| General THIQ Alkaloids | C1 | Enantiomers | The C1-position is a common stereocenter critical for the bioactivity of many natural and synthetic THIQs. | nih.govnih.gov |

Comparative Analysis of Different Substituents on the Tetrahydroisoquinoline Core

A comparative analysis of various substituents across the THIQ scaffold provides a broader understanding of the SAR. The biological activity of THIQ derivatives can be fine-tuned by modifying different positions on the core structure, including the aromatic ring, the C1 position, and the nitrogen atom. nih.govrsc.org

Aromatic Ring (Positions 5, 6, 7, 8): As discussed, substitutions with electron-donating groups (like methoxy) or electron-withdrawing groups (like halides) can modulate receptor affinity and metabolic stability. nih.govacs.org For anti-TB agents, large substituents like benzyl at the 5-position were tolerated, while N-methylpiperazine was the preferred group at the 8-position. nih.gov

C1 Position: While often a point for stereochemical control, the nature of the substituent at C1 is also critical. In orexin antagonists, aromatic substituents like benzyl were compared to alkyl groups, with the former generally conferring higher potency. nih.gov

N2 Position: The nitrogen atom is frequently a site for introducing side chains to interact with specific receptor pockets or to improve physicochemical properties. Both the lipophilicity and the shape of the N2-substituent have a profound effect on potency. rsc.org

Linker Groups: In more complex derivatives where a side chain is attached to the core, the nature of the linker is important. For anti-TB compounds, linkers such as -CH₂- or -CONH- were more effective than -CO- or -COCH₂-, suggesting that the precise positioning of a terminal aromatic ring is crucial for target binding. nih.gov

These comparisons demonstrate that a holistic approach to substitution on the THIQ core is necessary to optimize a molecule for a specific biological target. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational chemistry techniques are powerful tools for understanding and predicting the biological activity of THIQ derivatives. nih.govmdpi.com These methods translate molecular structures into numerical descriptors to build mathematical models that correlate structural features with pharmacological activity. nih.gov

Several studies have successfully applied QSAR to series of THIQ analogues. For a set of THIQ derivatives acting as Histone Deacetylase 8 (HDAC8) inhibitors, multi-QSAR modeling identified crucial structural features for inhibitory activity and suggested that the THIQ moiety may be more effective as a "cap group" in the pharmacophore model. tandfonline.comnih.gov The models, including 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where steric bulk, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. mdpi.comtandfonline.com These maps provide rational guidance for designing new derivatives with enhanced potency. mdpi.comresearchgate.net

Table 4: Application of Computational Methods in THIQ Analogue Research

| Target/Activity | Computational Method(s) | Key Finding | Source |

|---|---|---|---|

| HDAC8 Inhibition | 2D-QSAR, 3D-QSAR (CoMFA), HQSAR | Identified key structural features and favorable substitution patterns for activity. | tandfonline.comnih.govtandfonline.com |

| LSD1 Inhibition | 3D-QSAR (CoMFA, CoMSIA), MD Simulation | Developed predictive models and used them to design novel, more potent inhibitors. | mdpi.com |

| KRas Inhibition | Molecular Modeling/Docking | Elucidated binding interactions within the KRas p1 pocket. | nih.gov |

| Orexin 1 Receptor Antagonism | QSAR Analysis | Computed an abstract pharmacophore representation from active ligands. | nih.gov |

| CDK5A1 Inhibition | Molecular Docking, MD Simulation | Investigated binding efficiency and stability of hexahydroisoquinoline derivatives. | tandfonline.com |

Advanced Research Topics and Novel Derivatives of 1,2,3,4 Tetrahydroisoquinolines

Design and Synthesis of Multi-Target Directed Ligands based on the THIQ Scaffold

The multifactorial nature of complex diseases like neurodegenerative disorders and cancer has spurred the development of multi-target-directed ligands (MTDLs). acs.orgnih.gov The THIQ scaffold is well-suited for this approach, allowing for the incorporation of various pharmacophores to simultaneously modulate multiple biological targets.

One strategy involves the molecular hybridization of the THIQ core with other known active moieties. For instance, researchers have designed and synthesized oxoisoaporphine-tetrahydroisoquinoline analogs as MTDLs for Alzheimer's disease. rsc.org These hybrid compounds aim to concurrently address different pathological pathways of the disease.

Another approach focuses on creating THIQ derivatives that can reverse multidrug resistance (MDR) in cancer. nih.gov For example, a synthesized derivative, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline, demonstrated potent MDR reversal activity, comparable to the established agent verapamil, but without its associated cardiovascular effects. nih.gov This highlights the potential of THIQ-based MTDLs to offer improved safety profiles.

The synthesis of these complex molecules often involves multi-component reactions (MCRs), which allow for the construction of structurally diverse compounds in an efficient manner. rsc.org For example, a solvent-free MCR has been utilized to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles with high yields. rsc.org

Table 1: Examples of THIQ-Based Multi-Target Directed Ligands

| Compound Class | Targeted Disease/Condition | Key Features |

| Oxoisoaporphine-THIQ Hybrids | Alzheimer's Disease | Designed to modulate multiple neurodegenerative pathways. rsc.org |

| Guanylated THIQ Derivatives | Cancer (Multidrug Resistance) | Potent MDR reversal activity with reduced cardiovascular side effects. nih.gov |

| Aryl-Substituted THIQs | Cancer (Anti-angiogenesis) | Inhibition of angiogenesis and cancer cell proliferation. nih.gov |

Exploration of Bioisosteric Replacements within THIQ Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Within the THIQ scaffold, bioisosteric modifications are actively explored to fine-tune the biological activity of these derivatives.

A common strategy involves the replacement of a phenyl ring with a thiophene (B33073) ring. rsc.org This modification has been used to generate novel THIQ analogs with altered electronic and steric properties, potentially leading to improved interactions with their biological targets. Another example is the substitution of a carbonyl group with a sulfonyl group in THIQ derivatives, which has been shown to influence their anti-angiogenic activity. nih.gov

Table 2: Bioisosteric Modifications in THIQ and Related Scaffolds

| Original Functional Group | Bioisosteric Replacement | Rationale/Observed Effect |

| Phenyl Ring | Thiophene Ring | Alters electronic and steric properties for potentially improved target binding. rsc.org |

| Carbonyl Group | Sulfonyl Group | Modulates anti-angiogenic activity. nih.gov |

| Methylthiopropionate | Ethylthioacetate | Significantly enhanced anti-inflammatory activity in a related scaffold. nih.gov |

Prodrug Strategies and Enhancing Preclinical Pharmacokinetic Profiles

The prodrug approach is a valuable strategy to overcome undesirable physicochemical and pharmacokinetic properties of active drug molecules, such as poor solubility or rapid metabolism. nih.gov This involves chemically modifying the parent drug to create an inactive or less active derivative that is converted to the active form in the body.

For THIQ derivatives, prodrug strategies can be employed to improve their oral bioavailability and metabolic stability. While specific examples for "6-Ethyl-1,2,3,4-tetrahydroisoquinoline" are not detailed in the provided search results, the general principles of prodrug design are applicable. For instance, attaching a water-soluble promoiety, such as a glucuronic acid or a glycosylated group, can significantly enhance the aqueous solubility of a parent drug. nih.gov

Another strategy involves designing prodrugs that are activated by specific enzymes. For example, a glucuronide prodrug can be designed to be cleaved by β-glucuronidase, an enzyme often found at higher concentrations in tumor microenvironments, leading to targeted drug release. nih.gov The design of prodrugs often involves linkers that undergo enzymatic or chemical cleavage to release the active drug.

Improving the pharmacokinetic profile of THIQ derivatives is crucial for their clinical translation. This includes optimizing their absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosteric replacements and other structural modifications can be used to modulate these properties. For example, introducing fluorine atoms can block metabolic sites and improve metabolic stability. nih.gov

Development of Fluorescent and Radioligand Probes for Receptor Mapping and Imaging (Preclinical)

Fluorescent and radioligand probes are indispensable tools in preclinical research for visualizing and quantifying the distribution and density of receptors and other biological targets in vitro and in vivo. nih.govnih.gov The THIQ scaffold has been successfully utilized to develop such probes, particularly for imaging sigma (σ) receptors and the C-X-C chemokine receptor type 4 (CXCR4).

Fluorescent Probes: The development of fluorescent probes based on the THIQ scaffold allows for real-time visualization of receptor dynamics in living cells. nih.gov These probes are typically designed by attaching a fluorescent dye to a high-affinity THIQ-based ligand. The modular design of these probes allows for the systematic evaluation of different linkers and fluorophores to optimize their photophysical and pharmacological properties.

Radioligand Probes: THIQ derivatives have been labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Gallium-68 (⁶⁸Ga), to create PET (Positron Emission Tomography) radiotracers. nih.govupenn.edusemanticscholar.org These radioligands enable non-invasive imaging of their target receptors in the brain and other organs.

For example, ¹¹C-labeled 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline has been evaluated as a PET radiotracer for imaging σ₂ receptors in the central nervous system. upenn.edunih.gov Similarly, a ⁶⁸Ga-labeled THIQ-based ligand, [⁶⁸Ga]Ga-TD-01, has been developed for PET imaging of CXCR4, a receptor implicated in cancer progression. nih.govresearchgate.net Preclinical studies with these radiotracers have demonstrated their ability to specifically bind to their targets and provide valuable information on receptor distribution and density. semanticscholar.orgresearchgate.net

Table 3: THIQ-Based Imaging Probes

| Probe Type | Target Receptor | Radionuclide/Fluorophore | Application |

| Radioligand | Sigma-2 (σ₂) Receptor | Carbon-11 (¹¹C) | Preclinical PET imaging of σ₂ receptors in the brain. upenn.edunih.gov |

| Radioligand | C-X-C chemokine receptor type 4 (CXCR4) | Gallium-68 (⁶⁸Ga) | Preclinical PET imaging of CXCR4 in cancer models. nih.govresearchgate.net |

Analytical and Spectroscopic Methodologies for Research on 1,2,3,4 Tetrahydroisoquinolines

Spectroscopic Characterization Techniques for Structure Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 6-Ethyl-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroisoquinoline ring, and the protons of the ethyl group. The aromatic protons would appear as a complex of signals in the downfield region (typically ~7.0 ppm). The benzylic protons (-CH₂- at position 1) and the other methylene protons (-CH₂- at positions 3 and 4) of the heterocyclic ring would appear as triplets or multiplets in the aliphatic region. The ethyl group would present a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The aromatic carbons would resonate at lower field (~125-135 ppm), while the aliphatic carbons of the ring and the ethyl group would appear at higher field. chemicalbook.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrational modes include N-H stretching for the secondary amine (typically a sharp band around 3300-3400 cm⁻¹), C-H stretching for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) moieties, and C=C stretching for the aromatic ring (in the 1450-1600 cm⁻¹ region). nist.govchemicalbook.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (Molecular Formula: C₁₁H₁₅N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (161.12 g/mol ). uni.lu The fragmentation pattern in electron ionization (EI) MS is typically dominated by the cleavage of the bond beta to the nitrogen atom (the C1-C8a bond), leading to a stable benzylic cation. A prominent fragment would be expected at m/z 132, resulting from the loss of the ethyl group from the aromatic ring is not the primary fragmentation pathway for this class of compounds; rather, cleavage often occurs within the saturated ring. A key fragmentation for the parent THIQ is the loss of a hydrogen atom to form a stable ion at m/z 132. nist.gov For the 6-ethyl derivative, a characteristic fragmentation would involve the formation of a stable iminium ion.

| Technique | Expected Key Observations for this compound | Reference Data (Parent THIQ Scaffold) |

|---|---|---|

| ¹H NMR | Signals for aromatic, aliphatic ring, and ethyl group protons. | Aromatic (δ ~7.0 ppm), -CH₂- (δ ~2.7-3.9 ppm). chemicalbook.comchemicalbook.com |

| ¹³C NMR | Resonances for aromatic, aliphatic ring, and ethyl group carbons. | Aromatic (δ ~125-135 ppm), Aliphatic (δ ~29, 43, 47 ppm). chemicalbook.com |

| IR | N-H stretch (~3350 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹). | Key peaks observed for parent compound confirm functional groups. nist.govchemicalbook.com |

| MS (EI) | Molecular Ion [M]⁺ at m/z 161. Characteristic fragmentation pattern involving the heterocyclic ring. | Parent THIQ shows [M]⁺ at m/z 133 and a base peak at m/z 132. nist.gov |

Chromatographic Methods for Compound Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or biological samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like THIQ derivatives. A reverse-phase (RP-HPLC) method would be most common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase could consist of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or phosphoric acid to improve peak shape for the basic amine. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the aromatic ring's chromophore.

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. While the parent THIQ can be analyzed by GC, derivatization is sometimes employed to improve chromatographic properties and reduce peak tailing associated with the basic amine group. researchgate.net For this compound, analysis could be performed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (GC-MS). The method would involve optimizing the temperature program to ensure adequate separation from impurities. researchgate.net

| Technique | Typical Column | Typical Mobile Phase / Carrier Gas | Common Detector |

|---|---|---|---|

| HPLC | Reverse Phase (e.g., C18, 3-5 µm) | Acetonitrile/Water or Methanol/Water with acid modifier | UV-Vis |

| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | FID or MS |

Mass Spectrometry-Based Techniques for Quantitative Analysis in Research Models (e.g., LC-MS/MS for Preclinical Samples)

For the sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates from preclinical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (usually the protonated molecule, [M+H]⁺, m/z 162.1) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. While experimental values require empirical determination, predicted collision cross section (CCS) values, which relate to the ion's size and shape, can aid in initial characterization. uni.lu

| Adduct | Precursor Ion (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 162.12773 | 135.0 |

| [M+Na]⁺ | 184.10967 | 141.5 |

| [M+K]⁺ | 200.08361 | 137.7 |

| [M]⁺ | 161.11990 | 130.5 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unequivocal proof of structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.

To perform this analysis on this compound, the compound must first be grown into a single, high-quality crystal. This is often achieved by slow evaporation of a suitable solvent or by forming a salt with an appropriate acid (e.g., tartaric acid), which can facilitate crystallization. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. For THIQ derivatives, crystallographic studies confirm the conformation of the saturated heterocyclic ring, which typically adopts a half-chair or twist conformation. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Fundamental properties of the solid-state packing. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides information on the size and shape of the repeating lattice. |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. | Confirms the molecular connectivity and geometry. |

| Torsion Angles | Defines the conformation of the molecule, particularly the puckering of the non-aromatic ring. | Elucidates the 3D shape of the molecule in the solid state. |

Future Directions and Therapeutic Implications of 1,2,3,4 Tetrahydroisoquinoline Research

Rational Design of Next-Generation Tetrahydroisoquinoline-Based Research Compounds

The rational design of new THIQ-based compounds is a cornerstone of future research, moving away from traditional screening methods towards a more predictive and structure-guided approach. This involves the use of computational chemistry and molecular modeling to design molecules with a high affinity for specific biological targets. For a compound like 6-Ethyl-1,2,3,4-tetrahydroisoquinoline, the design process would consider how the ethyl group at the 6-position influences its interaction with a target protein's binding pocket.

Key strategies in the rational design of next-generation THIQ compounds include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the THIQ scaffold is performed to understand how different functional groups at various positions affect biological activity. For instance, varying the alkyl chain length at the 6-position could provide insights into the optimal size and lipophilicity for a given target.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The THIQ nucleus itself can serve as a core fragment to be elaborated upon.

Scaffold Hopping: This technique involves replacing the central THIQ core with other isosteric ring systems to explore novel chemical space and potentially discover compounds with improved properties or different intellectual property profiles.

The table below illustrates a hypothetical SAR study for a series of 6-substituted THIQ analogs, demonstrating how systematic structural modifications can be correlated with changes in biological activity.

| Compound ID | R-Group at 6-Position | In Vitro Potency (IC₅₀, nM) | Target Selectivity (Fold) |

| THIQ-001 | -H | 580 | 10 |

| THIQ-002 | -Methyl | 250 | 25 |

| This compound | -Ethyl | 120 | 50 |

| THIQ-004 | -Propyl | 300 | 30 |

| THIQ-005 | -Cl | 450 | 15 |

This table is illustrative and represents the type of data generated in rational drug design studies.

Integration of Omics Technologies in Understanding THIQ Bioactivity

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers powerful tools to gain a systems-level understanding of the biological effects of THIQ compounds. Rather than focusing on a single target, these approaches allow researchers to observe the global changes within a biological system upon treatment with a compound like this compound.

Proteomics: Can be used to identify the direct protein targets of a THIQ derivative and also to map the downstream changes in protein expression that result from its activity.

Metabolomics: Provides a snapshot of the metabolic state of cells or an organism, revealing how a THIQ compound might perturb metabolic pathways. This is particularly relevant for THIQs, as some are known to be endogenous or derived from neurotransmitter metabolism.

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels, researchers can understand how a THIQ compound influences gene expression, providing clues about its mechanism of action and potential off-target effects.

The integration of these datasets can lead to the identification of novel biomarkers for a compound's efficacy and can help to elucidate unexpected mechanisms of action, paving the way for new therapeutic applications.

Potential for Novel Preclinical Tool Compounds and Chemical Probes